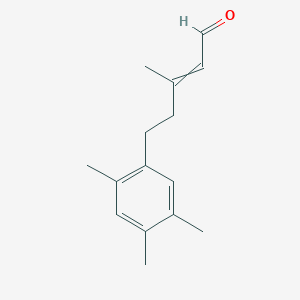
3-Methyl-5-(2,4,5-trimethylphenyl)pent-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-(2,4,5-trimethylphenyl)pent-2-enal is an organic compound with the molecular formula C15H20O It is a member of the aldehyde family and is characterized by its unique structure, which includes a pent-2-enal backbone substituted with methyl groups and a trimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2,4,5-trimethylphenyl)pent-2-enal typically involves the aldol condensation reaction. This reaction is carried out between 2,4,5-trimethylbenzaldehyde and 3-methylbutanal in the presence of a base such as sodium hydroxide. The reaction conditions usually include a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.
化学反応の分析
Types of Reactions
3-Methyl-5-(2,4,5-trimethylphenyl)pent-2-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methyl groups and the trimethylphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: 3-Methyl-5-(2,4,5-trimethylphenyl)pentanoic acid.
Reduction: 3-Methyl-5-(2,4,5-trimethylphenyl)pent-2-en-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-Methyl-5-(2,4,5-trimethylphenyl)pent-2-enal has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 3-Methyl-5-(2,4,5-trimethylphenyl)pent-2-enal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.
類似化合物との比較
Similar Compounds
- 3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-enal
- 3-Methyl-5-(2,3,4-trimethylphenyl)pent-2-enal
- 3-Methyl-5-(2,5,6-trimethylphenyl)pent-2-enal
Uniqueness
3-Methyl-5-(2,4,5-trimethylphenyl)pent-2-enal is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where specific reactivity and interactions are required.
特性
CAS番号 |
832713-02-7 |
|---|---|
分子式 |
C15H20O |
分子量 |
216.32 g/mol |
IUPAC名 |
3-methyl-5-(2,4,5-trimethylphenyl)pent-2-enal |
InChI |
InChI=1S/C15H20O/c1-11(7-8-16)5-6-15-10-13(3)12(2)9-14(15)4/h7-10H,5-6H2,1-4H3 |
InChIキー |
BAXQHOOVQPJLHR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C)CCC(=CC=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


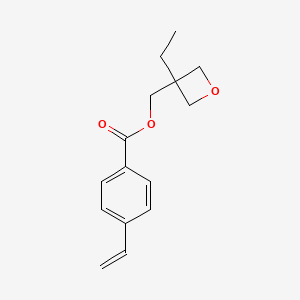
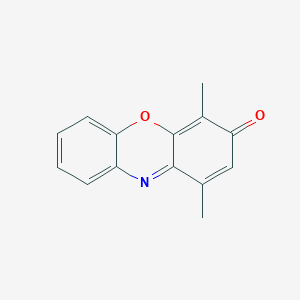
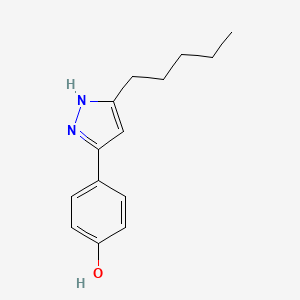
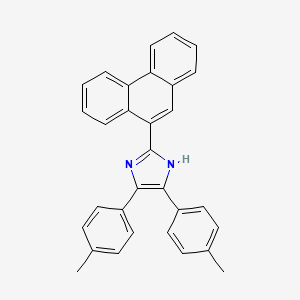

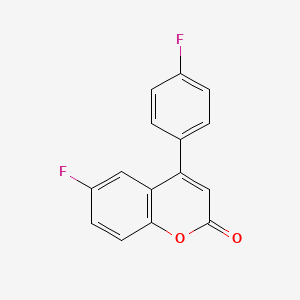
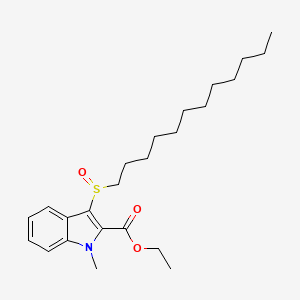
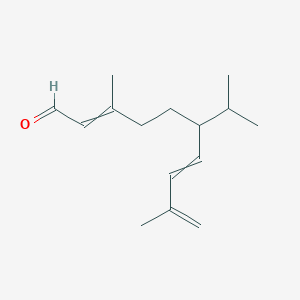
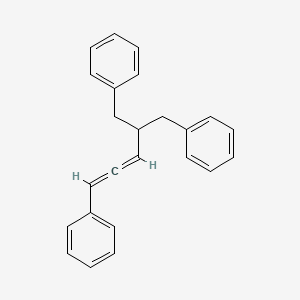

![Trichloro[(cyclohex-1-en-1-yl)methyl]silane](/img/structure/B14203098.png)
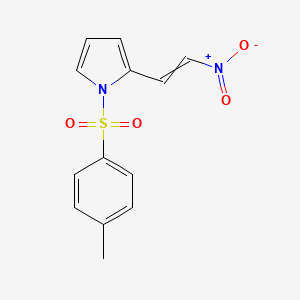
![4,7,13,16-Tetraoxa-2,9,11,18-tetraselenatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),12(17)-triene](/img/structure/B14203110.png)

